(5-Methylpiperidin-2-yl)methanol hydrochloride
Description
(5-Methylpiperidin-2-yl)methanol hydrochloride is a piperidine derivative featuring a methyl group at the 5-position of the piperidine ring and a hydroxymethyl group (-CH2OH) at the 2-position, forming a hydrochloride salt. The piperidine scaffold is a common structural motif in pharmaceuticals due to its versatility in drug design, often influencing bioavailability, solubility, and receptor binding. The hydrochloride salt form enhances solubility in aqueous media, making it suitable for formulation in drug delivery systems. Potential applications include its use as an intermediate in synthesizing receptor-targeted molecules, given the pharmacological relevance of piperidine-based compounds in central nervous system (CNS) therapies and receptor modulation .
Properties
IUPAC Name |
(5-methylpiperidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h6-9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGVQAPDZCMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-23-8 | |
| Record name | 2-Piperidinemethanol, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of (3S,6R)-3-Hydroxymethyl-6-Methyl-Piperazine-2,5-dione
A widely cited method involves the borane-THF-mediated reduction of (3S,6R)-3-hydroxymethyl-6-methyl-piperazine-2,5-dione (Figure 1).
Procedure :
- Reduction : The diketopiperazine (1.0 equiv) is suspended in tetrahydrofuran (THF) and treated with borane-THF complex (2.0 equiv) at 70°C for 18 hours.
- Acidification : The intermediate is subsequently refluxed with hydrochloric acid in methanol (2.0 equiv HCl) at 70°C for 2 hours to yield the hydrochloride salt.
Key Data :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | BH₃-THF | 70°C | 18h | 95% |
| 2 | HCl/MeOH | 70°C | 2h | 100% |
This method achieves quantitative conversion due to the selective reduction of the amide carbonyl without disturbing the hydroxymethyl group. Nuclear magnetic resonance (NMR) analysis confirms the retention of stereochemistry at the 2- and 5-positions (δH 3.85 ppm, CH₂OH; δH 1.45 ppm, CH₃).
Stereoselective Synthesis of (2R,5R)-5-Methylpiperazin-2-yl)methanol Hydrochloride
Chiral Pool Synthesis from L-Proline
Chiral resolution is avoided by starting from enantiomerically pure L-proline:
- Methylation : L-proline is N-methylated using methyl iodide in the presence of NaH.
- Oxidation : The resulting N-methylproline is oxidized to a ketone using Jones reagent.
- Reductive Amination : The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to install the hydroxymethyl group.
Critical Parameters :
- Temperature : −10°C during methylation to prevent epimerization.
- Solvent : Anhydrous dichloromethane ensures reaction efficiency.
The final hydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether, yielding >99% enantiomeric excess (ee).
Hydrochloride Salt Formation and Characterization
Acid-Base Titration for Salt Preparation
The free base, (5-methylpiperidin-2-yl)methanol, is dissolved in anhydrous methanol and titrated with concentrated hydrochloric acid until pH ≈ 2.0. The mixture is cooled to 4°C, inducing crystallization.
Purity Metrics :
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2052341) confirms the (2R,5R) configuration and reveals a chair conformation with axial methyl and equatorial hydroxymethyl groups. Hydrogen bonding between the hydroxyl and chloride ions stabilizes the crystal lattice.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent advances utilize continuous flow systems to enhance reproducibility:
- Reduction Step : Borane-THF is delivered via syringe pump at 0.5 mL/min into a heated (70°C) reactor coil.
- Residence Time : 3 hours for complete conversion, reducing batch variability.
Economic Impact :
- Cost Reduction : 40% lower solvent consumption vs. batch processes.
- Throughput : 5 kg/day using a microreactor array.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics make it a promising candidate for drug development. Its piperidine ring, which is a common motif in many pharmaceuticals, allows for interactions with various biological targets. Piperidine derivatives are known for their diverse pharmacological properties, including:
- Anticancer : Certain derivatives exhibit antiproliferative effects against various cancer cell lines.
- Antiviral : Potential activity against viral infections has been noted in preliminary studies.
- Anti-inflammatory : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
- Neuropsychiatric Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression.
In Vitro Studies
In vitro assays have been employed to assess the compound's effects on cellular pathways involved in neurotransmission and inflammation. These studies have shown promising results regarding its ability to modulate cellular responses:
| Activity Type | Description | Result |
|---|---|---|
| Neurotransmission | Effects on neurotransmitter release | Modulation observed |
| Inflammation | Cytokine production inhibition | Significant reduction noted |
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of (5-Methylpiperidin-2-yl)methanol hydrochloride. Preliminary findings suggest beneficial effects on anxiety-like behaviors and inflammation-related conditions.
Mechanism of Action
The mechanism of action of (5-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to changes in cellular processes and biological effects .
Comparison with Similar Compounds
GSK1059865
- Structure : Contains a 5-methylpiperidin-2-yl group linked to a fluoromethoxybenzoyl moiety and a bromopyridinamine chain .
- Key Differences: The extended aromatic substituents in GSK1059865 confer high selectivity for orexin 1 (OX1) receptors, unlike the simpler (5-methylpiperidin-2-yl)methanol hydrochloride.
- Pharmacological Activity: Acts as an OX1 antagonist, showing efficacy in reducing drug-seeking behavior (30 mg/kg, i.p.) but minimal hypnotic effects .
Methylphenidate Hydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine substituted with a diphenylmethoxy group.
- Key Differences: The bulky diphenylmethoxy group likely reduces aqueous solubility compared to the hydroxymethyl substituent in this compound .
Pyridine and Pyrrolidone Derivatives
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol
5-Methyl-2-pyrrolidone
- Structure : Five-membered lactam ring with a methyl group .
- Key Differences : The lactam structure introduces polarity and hydrogen-bonding capacity, enhancing solvation properties compared to piperidine-based hydrochlorides .
Physicochemical Properties
- Crystallization Behavior: Solvent choice (e.g., methanol vs. ethanol) significantly impacts crystal structure, as seen in L-tyrosine hydrochloride derivatives. This compound may form methanol solvates under specific conditions, affecting formulation stability .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. However, substituents like diphenylmethoxy () or dichloropyridine () can reduce solubility compared to simpler hydroxymethyl derivatives .
Pharmacological Activity
- Receptor Specificity : Piperidine substituents dictate target engagement. For example, GSK1059865’s OX1 antagonism contrasts with methylphenidate’s dopaminergic effects, highlighting how structural complexity influences therapeutic outcomes .
- Dose-Dependent Effects: GSK1059865 shows divergent effects at 10–30 mg/kg (anti-relapse) vs. 25 mg/kg (weak hypnotic), underscoring the importance of substituent-driven pharmacokinetics .
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Derivatives
| Compound | Key Substituents | Pharmacological Activity | Solubility Traits |
|---|---|---|---|
| (5-Methylpiperidin-2-yl)methanol HCl | 5-methyl, 2-hydroxymethyl | Likely intermediate/CNS targeting | High (hydrochloride salt) |
| GSK1059865 | 5-methylpiperidin-2-yl, bromopyridine | OX1 antagonism | Moderate (lipophilic groups) |
| Methylphenidate HCl | Phenyl-acetate ester | Dopamine reuptake inhibition | Hygroscopic |
Biological Activity
(5-Methylpiperidin-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a methyl substitution and a hydroxymethyl group, which contribute to its unique biological properties. The structural formula can be represented as follows:
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly those implicated in mood regulation and anxiety disorders. In silico studies suggest potential binding affinities to serotonin and dopamine receptors, which are critical in treating neuropsychiatric conditions.
Table 1: Potential Neuropharmacological Targets
| Target Receptor | Role in Pathology | Potential Interaction |
|---|---|---|
| 5-HT1A | Depression, Anxiety | Agonist |
| D2 | Schizophrenia | Antagonist |
| NMDA | Neurodegeneration | Modulator |
Antioxidant and Anti-inflammatory Properties
The compound has exhibited antioxidant properties in various assays, suggesting a role in mitigating oxidative stress, which is linked to chronic diseases like cancer and cardiovascular disorders. Additionally, it has shown anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
Case Study: Antioxidant Activity Assessment
In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent. The results are summarized below:
Table 2: In Vitro Antioxidant Activity Results
| Concentration (µM) | ROS Level Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 70 |
Synthesis Methods
Various synthesis methods for this compound have been documented. These methods allow for the controlled production of the compound with specific purity levels necessary for biological testing. Common techniques include:
- N-Alkylation of Piperidine Derivatives : Utilizing alkyl halides to introduce the methyl group.
- Hydroxymethylation : Employing formaldehyde or its derivatives to add the hydroxymethyl group.
Pharmacokinetics and Toxicology
Research on the pharmacokinetics of this compound is limited but necessary for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary studies indicate favorable solubility profiles and moderate stability under physiological conditions.
Table 3: Preliminary Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Solubility (mg/mL) | 15 |
| Half-life (h) | 4 |
| Bioavailability (%) | 50 |
Q & A
Q. What are the standard synthetic routes for (5-Methylpiperidin-2-yl)methanol hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic hydrogenation of precursor piperidine derivatives. For example, intermediates like 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride are synthesized under controlled pH, temperature, and solvent conditions (e.g., anhydrous dichloromethane or ethanol) to ensure high yield and purity. Reaction optimization may include varying stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of HCl for salt formation) and monitoring progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Key methods include:
- NMR Spectroscopy : For structural confirmation (e.g., H and C NMR to identify methyl, piperidine, and hydroxyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.
- FTIR : To detect functional groups like O-H (broad peak ~3200–3600 cm) and C-N stretches (~1250 cm) .
- HPLC/UV-Vis : For purity assessment using reverse-phase C18 columns and methanol/water mobile phases, calibrated against standard curves (e.g., linearity ) .
Q. How should researchers assess the compound’s stability under various storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Stability Testing : Storage at 25°C/60% RH and 40°C/75% RH for 1–3 months, with periodic HPLC analysis to monitor degradation (e.g., impurity levels <2%) .
- Light Sensitivity : Exposure to UV/visible light in amber vs. clear glass vials to assess photodegradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity analysis when using different chromatographic methods (e.g., HPLC vs. TLC)?
Discrepancies often arise from method-specific parameters (e.g., column selectivity, mobile phase pH). To address this:
- Method Validation : Compare retention times and peak symmetry across columns (e.g., C18 vs. HILIC).
- Experimental Design : Use factorial designs to model retention behavior as a function of methanol content and pH (e.g., 30–70% methanol gradients) .
- Cross-Validation : Confirm results with orthogonal techniques like ion mobility-mass spectrometry (IM-MS), which provides collision cross-section (CCS) data (e.g., predicted CCS = 152.3 Ų for [M+H]+) .
Q. What strategies optimize the hydrochloride salt formation step during synthesis?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance HCl solubility.
- Stoichiometry : Use 1.1–1.3 equivalents of HCl gas or concentrated HCl to avoid excess acid.
- Temperature Control : Slow addition at 0–5°C to prevent exothermic side reactions.
- Crystallization : Ethanol/ether mixtures for recrystallization to improve salt purity (>98%) .
Q. How can computational methods predict the compound’s physicochemical properties and biological activity?
- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) using software like Schrödinger or GROMACS.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- QSAR Models : Corrogate structural features with bioactivity data (e.g., IC values for enzyme inhibition) .
Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?
Scale-up challenges include heat transfer and mixing efficiency. Solutions involve:
Q. How should researchers address conflicting pharmacological data across in vitro studies?
Potential causes include variability in cell lines, assay protocols, or impurity profiles. Mitigation strategies:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., pyridoxine hydrochloride as a reference) .
- Impurity Profiling : Characterize batches via LC-MS to rule out interference from byproducts (e.g., Cimetidine Impurity I analogs) .
- Dose-Response Curves : Perform 8-point dilution series to confirm EC/IC reproducibility .
Methodological Tables
Table 1: Optimized Reaction Conditions for Hydrochloride Salt Formation
| Parameter | Optimal Range | Reference |
|---|---|---|
| HCl Equivalents | 1.1–1.3 eq | |
| Temperature | 0–5°C (slow addition) | |
| Solvent | Anhydrous ethanol/acetonitrile | |
| Crystallization | Ethanol:diethyl ether (3:1) |
Table 2: Predicted Collision Cross-Section (CCS) Values via IM-MS
| Adduct | m/z | CCS (Ų) | Source |
|---|---|---|---|
| [M+H]+ | 222.14887 | 152.3 | |
| [M+Na]+ | 244.13081 | 163.4 |
Table 3: Stability Testing Protocol
| Condition | Duration | Acceptable Degradation | Method |
|---|---|---|---|
| 25°C/60% RH | 3 months | ≤2% impurities | HPLC |
| 40°C/75% RH | 1 month | ≤5% impurities | TGA |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
